
BI-6901
Description
BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), with a pIC₅₀ of 9.0 in CHO-K cells stably transfected with human CCR10 and aequorin . It exhibits high selectivity over other G-protein-coupled receptors (GPCRs), including chemokine receptors such as CCR1, CCR2, CCR3, and CCR5 . This compound demonstrates dose-dependent anti-inflammatory effects in murine 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity models, achieving 60–85% efficacy comparable to anti-CCL27 antibody treatment . Pharmacokinetic (PK) studies reveal high plasma protein binding (99%) and rapid clearance, necessitating high subcutaneous doses (100 mg/kg twice daily) to maintain plasma concentrations above the IC₅₀ in mice .
Propriétés
Numéro CAS |
2040401-92-9 |
---|---|
Formule moléculaire |
C23H27N5O3S |
Poids moléculaire |
453.56 |
Nom IUPAC |
N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |
Clé InChI |
BRJXJOWXAFLRTE-OAQYLSRUSA-N |
SMILES |
O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-6901; BI6901; BI 6901; eut-22; eut22; eut 22 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of BI-6901 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary to Boehringer Ingelheim, the company that developed this compound. it is known that the preparation involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .
Analyse Des Réactions Chimiques
BI-6901 undergoes various types of chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
BI-6901 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemokine receptor CCR10 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of CCR10 in epithelial tissues and immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving epithelial immunity.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Mécanisme D'action
BI-6901 exerts its effects by selectively inhibiting the chemokine receptor CCR10. This receptor is involved in the regulation of immune cell trafficking and epithelial immunity. By blocking CCR10, this compound prevents the binding of its natural ligands, such as CCL27, thereby inhibiting downstream signaling pathways that lead to inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Selectivity and Target Engagement
BI-6901 vs. Other CCR Antagonists
Key Findings :
In Vivo Efficacy and Pharmacokinetics
Anti-Inflammatory Activity in Murine Models
Key Findings :
- This compound’s efficacy in skin inflammation models parallels biologics (e.g., anti-CCL27 antibodies) but requires frequent dosing due to rapid clearance .
- In contrast, CCR3 antagonists like SB328437 show superior efficacy in neutrophil extracellular trap (NET) formation assays, underscoring pathway-specific differences .
Key Findings :
- This compound’s high solubility in DMSO facilitates formulation but its rapid hepatic clearance limits oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.